Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 93258-88-9
VCID: VC5313547
InChI: InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13)
SMILES: COC(=O)C1=CC=CC2=C1CCNC2=O
Molecular Formula: C11H11NO3
Molecular Weight: 205.213

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

CAS No.: 93258-88-9

Cat. No.: VC5313547

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate - 93258-88-9

Specification

CAS No. 93258-88-9
Molecular Formula C11H11NO3
Molecular Weight 205.213
IUPAC Name methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13)
Standard InChI Key GSWJOSIENRJOBT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=C1CCNC2=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate features a tetrahydroisoquinoline backbone, a bicyclic system comprising a benzene ring fused to a piperidine ring. The ketone group at position 1 (C=O\text{C=O}) and the methyl ester moiety at position 5 (COOCH3\text{COOCH}_3) are critical to its reactivity and pharmacological potential . The compound’s structure is corroborated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which confirm the presence of characteristic proton environments and fragmentation patterns .

Physicochemical Parameters

Key physicochemical properties include:

PropertyValueSource
Molecular Weight205.21 g/mol
Topological Polar Surface Area (TPSA)55.4 Ų
Partition Coefficient (LogP)0.7591
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds1

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems . The TPSA of 55.4 Ų indicates moderate polarity, aligning with its solubility in polar aprotic solvents like dimethylformamide (DMF) and methanol .

Synthesis and Reaction Mechanisms

Palladium-Catalyzed Carbonylation

The most documented synthesis route involves a palladium-catalyzed carbonylation reaction. As described in patent WO2020/198537 , 5-bromo-3,4-dihydroisoquinolin-1-one is reacted with carbon monoxide and methanol in the presence of dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and triethylamine (TEA) in DMF .

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (0.35 mmol)

  • Solvent: DMF (6.00 mL)

  • Temperature: 85°C under 1 atm CO

  • Time: 16 hours

  • Yield: 80%

Mechanistic Insights:
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by CO insertion to form an acylpalladium intermediate. Methanol acts as a nucleophile, displacing the palladium moiety to yield the methyl ester .

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate (EA), filtered through Celite, and concentrated. Liquid-liquid extraction with EA and water removes polar impurities, followed by silica gel chromatography (hexanes/EA) to isolate the product . Characterization via LCMS-ESI (m/z=205.74[M+H]+m/z = 205.74 \, [\text{M}+\text{H}]^+) and 1H^1\text{H}-NMR (400 MHz, CDCl3_3) confirms purity .

Applications in Pharmaceutical Research

MRGPR X4 Modulation

This compound is a key intermediate in synthesizing modulators of Mas-related G-protein coupled receptor X4 (MRGPR X4), a target implicated in pruritus, inflammatory diseases, and cancer . Patent US11643399 details its incorporation into quinoline derivatives that inhibit MRGPR X4 signaling, demonstrating nanomolar potency in vitro .

Structure-Activity Relationship (SAR) Studies

The ester group at position 5 enhances metabolic stability compared to carboxylic acid analogs, while the tetrahydroisoquinoline scaffold provides rigidity for optimal receptor binding . Modifications to the ketone or ester moieties are explored to optimize pharmacokinetic profiles .

Computational and Spectroscopic Data

NMR Spectroscopy

1H^1\text{H}-NMR (400 MHz, CDCl3_3) :

  • δ\delta 8.30 (dd, J=7.7,1.5J = 7.7, 1.5 Hz, 1H, Ar-H)

  • δ\delta 8.09 (dd, J=7.8,1.5J = 7.8, 1.5 Hz, 1H, Ar-H)

  • δ\delta 7.42 (t, J=7.8J = 7.8 Hz, 1H, Ar-H)

  • δ\delta 3.92 (s, 3H, OCH3_3)

Mass Spectrometry

LCMS-ESI (m/zm/z) :

  • Calculated for C11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}: 205.07

  • Observed: 205.74 [M+H]+[\text{M}+\text{H}]^+

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